![molecular formula C18H29NO2Si2 B13829457 5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one CAS No. 300809-96-5](/img/structure/B13829457.png)
5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one is a complex organic compound characterized by the presence of benzyl, methyl, and trimethylsilyl groups attached to a furanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one typically involves multi-step organic reactions. One common approach is the reaction of benzylamine with trimethylsilyl chloride in the presence of a base to form the intermediate benzyl(trimethylsilyl)methylamine. This intermediate is then reacted with a furanone derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), organometallic compounds (Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives .
Wissenschaftliche Forschungsanwendungen
5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(trimethylsilyl)methyl]benzylamine: Shares the benzyl and trimethylsilyl groups but lacks the furanone core.
Benzyl(trimethylsilyl)methylamine: Similar structure but different functional groups attached to the core.
Uniqueness
5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one is unique due to its combination of benzyl, methyl, and trimethylsilyl groups attached to a furanone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
300809-96-5 |
|---|---|
Molekularformel |
C18H29NO2Si2 |
Molekulargewicht |
347.6 g/mol |
IUPAC-Name |
5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one |
InChI |
InChI=1S/C18H29NO2Si2/c1-19(13-14-11-9-8-10-12-14)17-15(22(2,3)4)16(18(20)21-17)23(5,6)7/h8-12,16H,13H2,1-7H3 |
InChI-Schlüssel |
DMWSTWUJINMXFP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C2=C(C(C(=O)O2)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



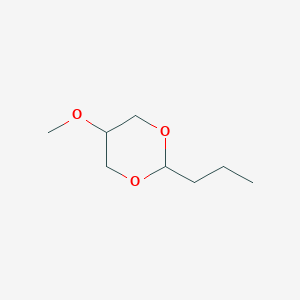

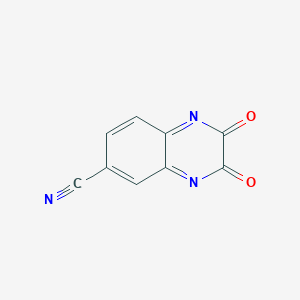

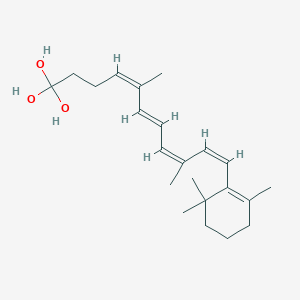
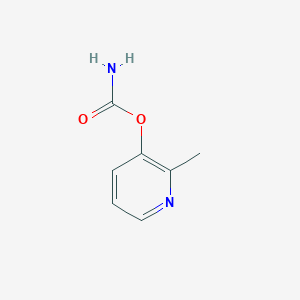

![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
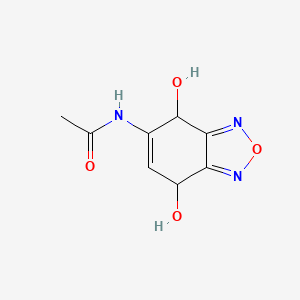
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
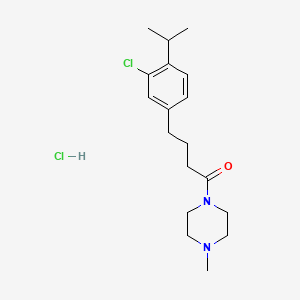

![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
